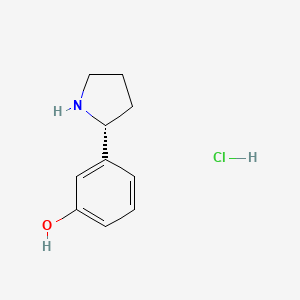![molecular formula C11H19NO5 B6295261 (2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 2165699-77-2](/img/structure/B6295261.png)
(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as the Boc group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The Boc group in this compound has the formula C5H9O2 . It is a protecting group used in organic synthesis . The exact 3D arrangement of atoms in a molecule is referred to as its absolute configuration .Chemical Reactions Analysis
The Boc group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .科学的研究の応用
Crystal Structure and Computational Studies
The compound (2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid has been utilized in studies focusing on crystal structures and computational analysis. For instance, the crystal structure and stereochemistry of related compounds have been investigated, providing insights into their molecular conformations and interactions (Jing Yuan et al., 2010). Additionally, computational studies have explored the electronic properties and reactivity parameters of these compounds, contributing to our understanding of their chemical behavior (R. M. Jagtap et al., 2016).
Synthesis and Stereochemical Analysis
This compound has been a subject of research in synthesis and stereochemical analysis. Studies have focused on developing methods for the quantitative determination of the enantiomeric purity of similar proline derivatives, which are important building blocks in organic synthesis. These methods include enantioselective chromatography and spectroscopy techniques, essential for analyzing the chiral purity of these compounds (Y. Xiang & G. Sluggett, 2010).
Application in Organic Synthesis
The compound and its derivatives are used extensively in organic synthesis. For instance, they serve as intermediates in the synthesis of various amino acid derivatives and are employed in catalytic reactions such as carbonylation. These applications underscore their importance as versatile building blocks in the preparation of a wide range of organic molecules (Xiao‐Feng Wu & H. Neumann, 2012).
Biotechnological Applications
Biotechnological applications of similar carboxylic acids have been explored, particularly in the context of green chemistry and renewable resources. These compounds are used as educts for the chemical synthesis of various bioactive molecules, highlighting the potential of biotechnologically produced acids in sustainable organic synthesis (A. Aurich et al., 2012).
将来の方向性
The development of more efficient, versatile, and sustainable methods for the synthesis of compounds like “(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a promising area of research . The use of flow microreactor systems represents a significant advancement in this field .
作用機序
Target of Action
The tert-butoxycarbonyl (t-boc) group, a significant component of this compound, is known to act as aprotecting group . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The t-Boc group in the compound serves as a protecting group, which shields reactive sites in a molecule while a chemical reaction occurs at a different reactive site . The t-Boc group can be added to various organic compounds, enhancing their stability and reactivity .
Biochemical Pathways
The t-boc group’s unique reactivity pattern is highlighted by its characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the t-boc group can influence these properties by altering the compound’s stability and reactivity .
Result of Action
The introduction of the t-boc group into a molecule can lead to chemoselectivity in a subsequent chemical reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency and versatility of introducing the t-Boc group into various organic compounds have been enhanced using flow microreactor systems .
特性
IUPAC Name |
(2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


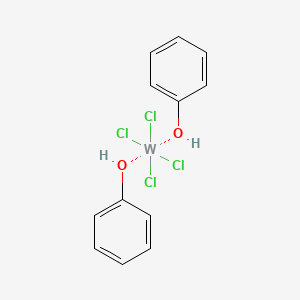
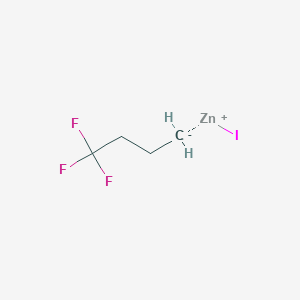
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
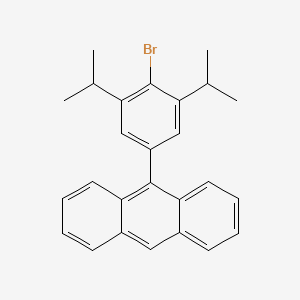
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)
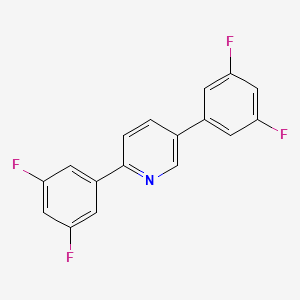

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)

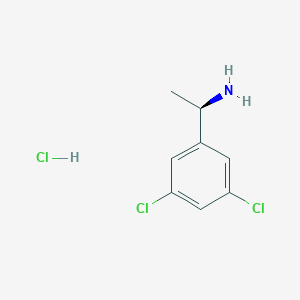
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)
